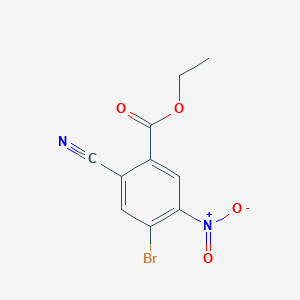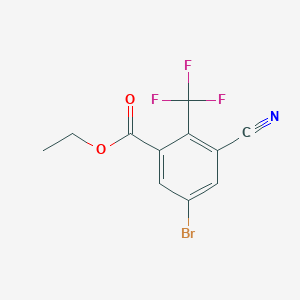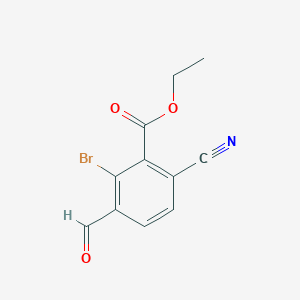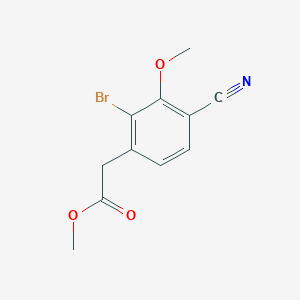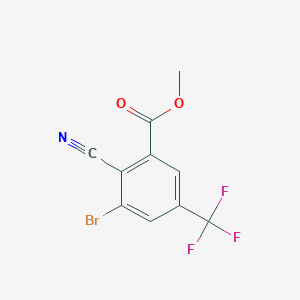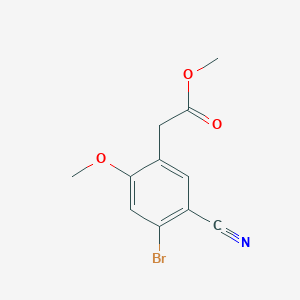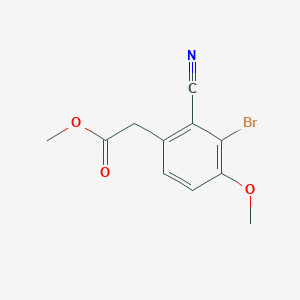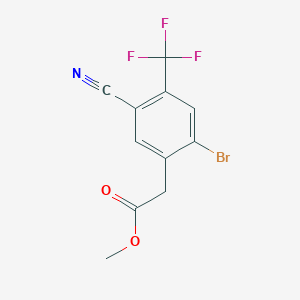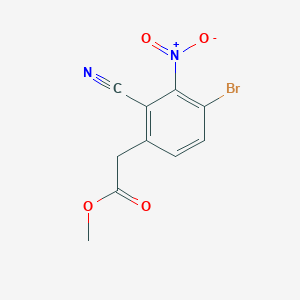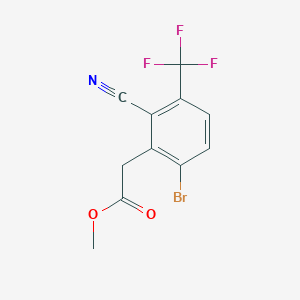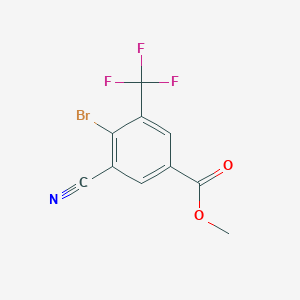![molecular formula C13H8FN3O2 B1414460 3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-11-1](/img/structure/B1414460.png)
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Overview
Description
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is an organic compound that is commonly used as a reagent in various chemical reactions. It is a fluorinated heterocyclic compound that contains a pyridine ring, a 1,2,4-oxadiazol ring, and a fluorophenyl group. This compound has been studied extensively for its use in synthetic organic chemistry, and its applications in scientific research.
Scientific Research Applications
Antimicrobial Activities
- Some derivatives of 1,2,4-oxadiazole, like 3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one, have been synthesized and evaluated for antimicrobial activities. These compounds have shown promising results in inhibiting the growth of various microorganisms (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Anticancer Potential
- Research has explored the synthesis of novel amine derivatives of 1,3,4-oxadiazole compounds with potential anticancer activity. These compounds were tested against various human cancer cell lines, indicating their potential as anticancer agents (Vinayak, Sudha, & Lalita, 2017).
Organic Light-Emitting Diodes (OLEDs)
- Oxadiazole derivatives have been utilized in the development of phosphorescent organic light-emitting diodes (OLEDs). These materials exhibit high electron mobility and efficiency, making them suitable for electronic applications (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).
Herbicidal Activity
- The herbicidal activity of certain 1,3,4-oxadiazole compounds has been investigated, demonstrating efficacy against various weeds. This suggests their potential use in agricultural applications (Tajik & Dadras, 2011).
Electronic and Photophysical Properties
- Studies have been conducted on the electronic transitions and photophysical properties of certain oxadiazole derivatives. These materials exhibit interesting characteristics like emission blue shift and high photostability, which can be leveraged in optoelectronic devices (Lin, Shaoyan, Cangming, & Qi, 2015).
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole compounds, which this compound is a derivative of, have been found to be useful for the treatment, prevention, or management of diseases ameliorated by modulation of premature translation termination or nonsense-mediated mrna decay .
Mode of Action
It is suggested that 1,2,4-oxadiazole compounds interact with their targets to modulate premature translation termination or nonsense-mediated mrna decay .
Biochemical Pathways
It is known that 1,2,4-oxadiazole compounds can influence the process of premature translation termination or nonsense-mediated mrna decay .
Pharmacokinetics
The crystalline forms of this compound have been studied, which could potentially impact its bioavailability .
Result of Action
It is known that 1,2,4-oxadiazole compounds can ameliorate diseases by modulating premature translation termination or nonsense-mediated mrna decay .
Action Environment
The crystalline forms of this compound have been studied, which could potentially impact its stability under different environmental conditions .
Biochemical Analysis
Biochemical Properties
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit protein-tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose homeostasis . Additionally, this compound exhibits binding affinity towards chemokine receptor type 4 (CXCR4), which is implicated in cancer metastasis and HIV infection . The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate enzyme activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . This compound also affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . Furthermore, it influences cellular metabolism by inhibiting enzymes involved in glycolysis and oxidative phosphorylation, thereby reducing ATP production and promoting cell death in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PTP1B, inhibiting its phosphatase activity and enhancing insulin signaling . This binding involves interactions with key amino acid residues in the enzyme’s active site, leading to conformational changes that reduce enzyme activity. Additionally, the compound promotes ribosomal readthrough of mRNA containing premature stop codons, thereby restoring the production of full-length functional proteins . This mechanism is particularly relevant in the context of genetic disorders caused by nonsense mutations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function . The compound’s efficacy may decrease over extended periods due to potential adaptive responses by cells, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, beyond which the risk of toxicity increases . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . The compound also affects the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Its localization and accumulation are influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . It can also translocate to the nucleus, where it influences gene expression by modulating transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may regulate its subcellular localization and activity .
properties
IUPAC Name |
3-[4-(2-fluorophenyl)pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-4-2-1-3-9(10)8-5-6-15-11(7-8)12-16-13(18)19-17-12/h1-7H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXOROPKUFLFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C3=NOC(=O)N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



